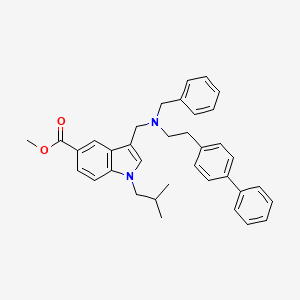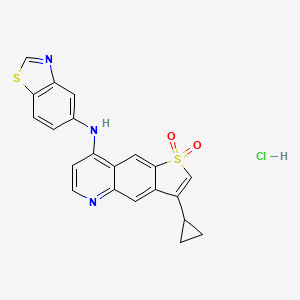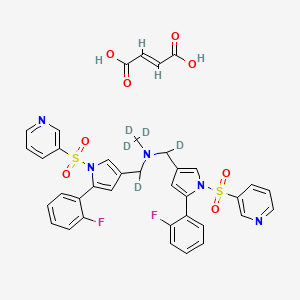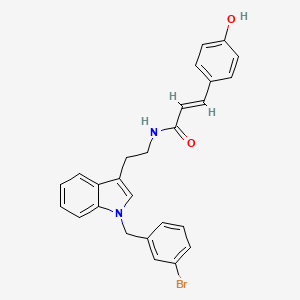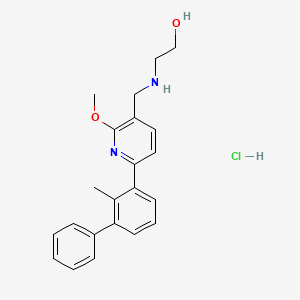
PD-1/PD-L1-IN-9 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-9 (hydrochloride) is a potent and orally active inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound has shown significant potential in enhancing the killing activity of immune cells against tumor cells, making it a promising candidate for cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-9 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-9 (hydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the stringent requirements for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of PD-1/PD-L1-IN-9 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of PD-1/PD-L1-IN-9 (hydrochloride) depend on the specific reaction conditions and reagents used. These products are typically characterized using advanced analytical techniques to ensure their purity and structure .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-9 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between PD-1 and PD-L1 and to develop new inhibitors.
Biology: Employed in cellular assays to investigate the effects of PD-1/PD-L1 inhibition on immune cell function.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, enhancing the immune response against tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PD-1/PD-L1 pathway.
Mecanismo De Acción
PD-1/PD-L1-IN-9 (hydrochloride) exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition prevents the suppression of T-cell activity, thereby enhancing the immune response against tumor cells. The molecular targets and pathways involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparación Con Compuestos Similares
PD-1/PD-L1-IN-9 (hydrochloride) is unique in its high potency and oral activity compared to other similar compounds. Some similar compounds include:
PD-1/PD-L1-IN-1: Another inhibitor of the PD-1/PD-L1 interaction with different potency and pharmacokinetic properties.
PD-1/PD-L1-IN-2: A compound with similar inhibitory effects but different chemical structure and activity profile.
PD-1/PD-L1-IN-3: An inhibitor with distinct pharmacological properties and applications
PD-1/PD-L1-IN-9 (hydrochloride) stands out due to its significant in vivo antitumor activity and favorable pharmacokinetic profile, making it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C22H25ClN2O2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2;/h3-12,23,25H,13-15H2,1-2H3;1H |
Clave InChI |
KXEWBOPJWFJJFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


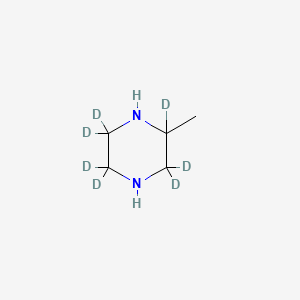



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
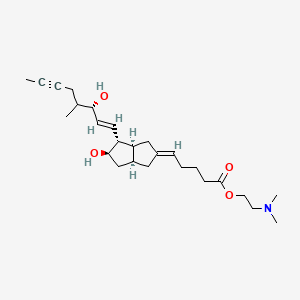
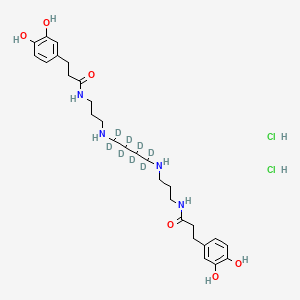
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
